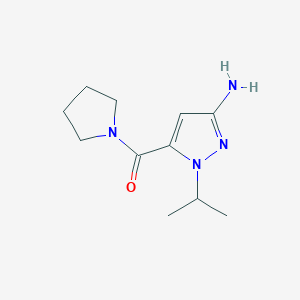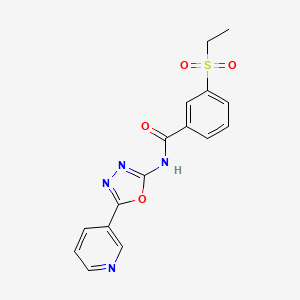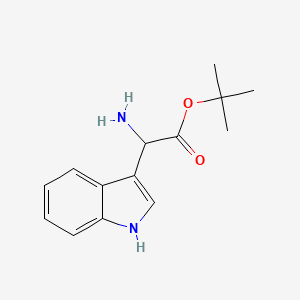![molecular formula C14H16F2N4O B2415359 (E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411324-72-4](/img/structure/B2415359.png)
(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide, also known as DFB or DFB-Butenamide, is a small molecule inhibitor that has been used in scientific research to study the role of protein kinases in various cellular processes. DFB is a potent and selective inhibitor of protein kinase CK2, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide inhibits CK2 activity by binding to the ATP-binding site on the kinase. This binding prevents the kinase from phosphorylating its substrates, which leads to downstream effects on various cellular processes. This compound has been shown to be a potent and selective inhibitor of CK2, with little or no effect on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. This compound has been used to study the role of CK2 in cancer, inflammation, and other diseases, and has been shown to have potential therapeutic applications in these areas.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide in lab experiments is its potency and selectivity for CK2. This allows researchers to specifically target CK2 and study its role in various cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure that this compound is used safely and effectively in lab experiments.
Future Directions
There are many potential future directions for research on (E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide and CK2. One area of research is the development of new and more potent inhibitors of CK2, with improved selectivity and reduced toxicity. Another area of research is the identification of new substrates and downstream effectors of CK2, which could lead to new insights into the role of this kinase in cellular processes. Finally, the therapeutic potential of CK2 inhibitors like this compound in cancer, inflammation, and other diseases is an area of active research and development.
Synthesis Methods
(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method for synthesizing this compound is solid-phase synthesis, which involves the use of a resin-bound intermediate and various reagents to build the molecule step-by-step.
Scientific Research Applications
(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been used extensively in scientific research to study the role of protein kinase CK2 in various cellular processes. CK2 is a serine/threonine protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the role of CK2 in cancer, inflammation, and other diseases.
properties
IUPAC Name |
(E)-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4O/c1-20(2)7-3-4-12(21)17-8-11-18-10-6-5-9(15)13(16)14(10)19-11/h3-6H,7-8H2,1-2H3,(H,17,21)(H,18,19)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYWQDHWAXGDAV-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=NC2=C(N1)C=CC(=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=NC2=C(N1)C=CC(=C2F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2415277.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2415279.png)
![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)

![2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine](/img/structure/B2415283.png)
![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)


![6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B2415291.png)
![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)
